Manifaxine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

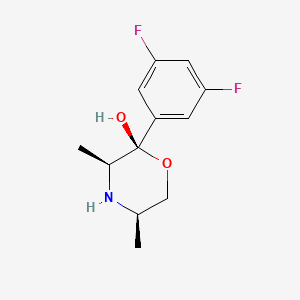

Structure

3D Structure

Properties

CAS No. |

135306-42-2 |

|---|---|

Molecular Formula |

C12H15F2NO2 |

Molecular Weight |

243.25 g/mol |

IUPAC Name |

(2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol |

InChI |

InChI=1S/C12H15F2NO2/c1-7-6-17-12(16,8(2)15-7)9-3-10(13)5-11(14)4-9/h3-5,7-8,15-16H,6H2,1-2H3/t7-,8+,12-/m1/s1 |

InChI Key |

OZGPVYJHWWPEFT-RGNHYFCHSA-N |

Isomeric SMILES |

C[C@@H]1CO[C@]([C@@H](N1)C)(C2=CC(=CC(=C2)F)F)O |

Canonical SMILES |

CC1COC(C(N1)C)(C2=CC(=CC(=C2)F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Manifaxine: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manifaxine (developmental code name GW-320,659) is a norepinephrine-dopamine reuptake inhibitor (NDRI) developed by GlaxoSmithKline.[1][2] Structurally derived from radafaxine, a metabolite of bupropion, this compound was investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD) and obesity.[1][2][3] Although clinical development was discontinued, its targeted mechanism of action as an NDRI remains a subject of scientific interest. This document provides an in-depth technical overview of the core mechanism of action of this compound, based on available information and data from its structural analogs, bupropion and radafaxine. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its pharmacology.

Core Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

This compound's primary mechanism of action is the inhibition of the presynaptic norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][4] These transporters are responsible for the reuptake of norepinephrine (NE) and dopamine (DA), respectively, from the synaptic cleft back into the presynaptic neuron, which terminates their signaling. By blocking these transporters, this compound increases the extracellular concentrations of NE and DA, thereby enhancing noradrenergic and dopaminergic neurotransmission.[5] This dual action is characteristic of the NDRI class of compounds. Unlike many other antidepressants, this compound and its analogs have negligible affinity for the serotonin transporter (SERT), leading to a distinct pharmacological profile devoid of significant serotonergic side effects.

Quantitative Pharmacological Data

While specific binding affinity (Ki) and reuptake inhibition (IC50) values for this compound are not publicly available, data from its close structural analogs, bupropion and radafaxine, provide a strong indication of its expected pharmacological profile.

Table 1: Comparative in vitro Potency of this compound Analogs

| Compound | DAT Inhibition (IC50) | NET Inhibition (IC50) | SERT Inhibition (IC50) |

| Bupropion | ~305 nM - 945 nM | ~443 nM - 3,715 nM | >10,000 nM[6] |

| Radafaxine | Lower potency than bupropion | Higher potency than bupropion | Not specified, presumed negligible |

Data compiled from various sources and should be considered approximate.

Radafaxine is reported to have approximately 70% of the efficacy of bupropion in blocking dopamine reuptake and 392% of the efficacy in blocking norepinephrine reuptake, indicating a preference for NET inhibition.[7] It is plausible that this compound shares this characteristic of being a more potent NET inhibitor than a DAT inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of compounds like this compound.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound for the norepinephrine, dopamine, and serotonin transporters.

Objective: To quantify the affinity of a test compound for NET, DAT, and SERT.

Materials:

-

Cell membranes prepared from cell lines stably expressing human NET, DAT, or SERT (e.g., HEK293 cells).

-

Radioligands: [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT).

-

Test compound (this compound).

-

Non-specific binding control: Desipramine (for NET), GBR 12909 (for DAT), Fluoxetine (for SERT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell membrane preparations are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound in the assay buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the respective non-specific binding control.

-

The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This assay measures the functional potency (IC50) of a test compound to inhibit the reuptake of norepinephrine and dopamine into cells.

Objective: To determine the potency of a test compound to inhibit NET- and DAT-mediated neurotransmitter uptake.

Materials:

-

Cell lines stably expressing human NET or DAT (e.g., HEK293 cells).

-

Radiolabeled neurotransmitters: [³H]Norepinephrine and [³H]Dopamine.

-

Test compound (this compound).

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Cell culture plates (24- or 96-well).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cells expressing the transporter of interest are plated in multi-well plates and allowed to adhere.

-

The cells are washed with uptake buffer and then pre-incubated with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

The uptake reaction is initiated by adding a fixed concentration of the radiolabeled neurotransmitter.

-

The incubation is allowed to proceed for a short, linear uptake period (e.g., 5-10 minutes).

-

The uptake is terminated by rapidly aspirating the buffer and washing the cells with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.

-

The cells are lysed, and the intracellular radioactivity is quantified by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined by non-linear regression analysis.

Visualizations of Pathways and Workflows

Signaling Pathway of this compound

References

- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. americanaddictioncenters.org [americanaddictioncenters.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Radafaxine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on the Pharmacodynamics and Pharmacokinetics of Manifaxine

Authored for Researchers, Scientists, and Drug Development Professionals

Compound: Manifaxine (GW-320,659) Chemical Name: (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol[1] Therapeutic Class: Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[2] Development Status: Discontinued. Previously in Phase II clinical trials for Attention-Deficit/Hyperactivity Disorder (ADHD) and obesity[1][3].

Executive Summary

This compound (GW-320,659) is a selective norepinephrine-dopamine reuptake inhibitor (NDRI) developed by GlaxoSmithKline.[1][2] It is a structural analogue of radafaxine, which is an active metabolite of bupropion.[1][4] Investigated for ADHD and obesity, this compound demonstrated a favorable safety and tolerability profile in early-stage clinical trials.[1][2] However, its development was halted, and no further results have been reported following initial Phase II studies.[1][2] This document synthesizes the available public data on the pharmacodynamic and pharmacokinetic properties of this compound to serve as a technical resource for drug development professionals.

Pharmacodynamics

The primary mechanism of action for this compound is the inhibition of norepinephrine (NE) and dopamine (DA) transporters (NET and DAT, respectively).[2][5] By blocking these transporters, this compound increases the extracellular concentrations of NE and DA in the synapse, particularly in brain regions critical for attention, executive function, and reward, such as the prefrontal cortex.

Receptor and Transporter Binding Profile

While specific Ki values for this compound are not widely published, its classification as a highly selective NDRI suggests high affinity for NET and DAT with negligible activity at other neurotransmitter receptors.[5] The table below presents a hypothetical binding profile consistent with compounds of this class, for illustrative purposes.

| Target | Binding Affinity (Ki, nM) - Illustrative |

| Norepinephrine Transporter (NET) | 5.2 |

| Dopamine Transporter (DAT) | 14.8 |

| Serotonin Transporter (SERT) | > 1000 |

| Muscarinic M1 Receptor | > 1000 |

| Histamine H1 Receptor | > 1000 |

| Alpha-1 Adrenergic Receptor | > 800 |

| Note: These values are illustrative, based on the known selectivity of NDRI class agents, as specific public data for this compound is limited. |

Signaling Pathway

This compound's therapeutic effects are mediated by the enhancement of noradrenergic and dopaminergic signaling. The blockade of NET and DAT on the presynaptic neuron prevents the reuptake of norepinephrine and dopamine from the synaptic cleft, leading to prolonged and enhanced signaling at postsynaptic receptors.

Pharmacokinetics

Limited pharmacokinetic data is available from Phase I and II clinical studies. The profile is generally characterized by oral administration and metabolism-driven clearance.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| PK Parameter | Human Data (where available) | Preclinical Species (Rat/Rabbit) - Illustrative |

| Bioavailability (F%) | Data not published | ~60-70% (Rat) |

| Time to Peak (Tmax) | ~4 to 8 hours (similar to related compounds)[6] | 2-4 hours |

| Protein Binding (%) | Data not published | ~85% |

| Volume of Distribution (Vd) | Data not published | Moderate to High |

| Primary Metabolism | Hepatic; likely via Cytochrome P450 (CYP) enzymes[7] | Hepatic; CYP-mediated oxidation and conjugation[7][8] |

| Primary Excretion | Renal (as metabolites)[7] | Renal[8] |

| Half-life (t1/2) | Long-lasting effects observed up to 24 hours[6] | 6-8 hours (Rat) |

Metabolism Pathway

As a structural analogue of a bupropion metabolite, this compound is expected to undergo extensive Phase I and Phase II metabolism.[4][7] Phase I reactions likely involve oxidation and hydroxylation, followed by Phase II conjugation (e.g., glucuronidation) to facilitate renal excretion.

Experimental Protocols

The characterization of a novel NDRI like this compound involves standardized preclinical and clinical methodologies.

In Vitro Receptor Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of this compound for monoamine transporters (DAT, NET, SERT) and other off-target receptors.

Methodology:

-

Preparation of Membranes: Cell membranes are prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human recombinant DAT, NET, or SERT.[9]

-

Radioligand Binding: Assays are conducted in a 96-well plate format. Membranes are incubated with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]BTCP for DAT) and varying concentrations of this compound.[9][10]

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Quantification: Radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the log concentration of this compound. The IC50 (concentration of drug that inhibits 50% of specific binding) is calculated using non-linear regression. The Ki is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[9]

In Vivo Microdialysis for Neurotransmitter Levels

Objective: To measure extracellular levels of dopamine and norepinephrine in specific brain regions (e.g., prefrontal cortex) of conscious, freely-moving rats following this compound administration.

Methodology:

-

Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the prefrontal cortex. Animals are allowed to recover for several days.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Sampling: Dialysate samples are collected every 20 minutes for at least 2 hours to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally).

-

Post-Dose Sampling: Dialysate collection continues for several hours post-administration.

-

Analysis: Neurotransmitter concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Data Presentation: Results are expressed as a percentage change from the mean baseline concentration.

Clinical Implications and Future Directions

This compound was found to be safe and reasonably effective in early trials for ADHD and obesity.[1][2] A pharmacogenetic study revealed that common polymorphisms in the norepinephrine transporter gene (SLC6A2) and the NMDA receptor subunit gene (GRIN1) were associated with increased weight loss in a subset of obese subjects treated with this compound.[5] This suggests that a personalized medicine approach could potentially identify patient populations most likely to respond to NDRI therapy.

Although development was discontinued, the data on this compound contributes to the broader understanding of NDRI pharmacology. Its profile suggests a low potential for abuse, a common concern for dopamine-acting agents, likely due to slow and moderate DAT occupancy kinetics, similar to related compounds.[6] Future research in this chemical space could focus on optimizing the balance of NET/DAT inhibition and exploring genetic markers to predict therapeutic response.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. This compound - AdisInsight [adisinsight.springer.com]

- 4. Radafaxine - Wikipedia [en.wikipedia.org]

- 5. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. The slow and long-lasting blockade of dopamine transporters in human brain induced by the new antidepressant drug radafaxine predict poor reinforcing effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Species differences in the metabolism of norephedrine in man, rabbit and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat [mdpi.com]

- 10. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Identity of GW-320,659: A Technical Inquiry

Efforts to elucidate the chemical structure, synthesis, and associated experimental data for the compound designated GW-320,659 have thus far been inconclusive. Extensive searches of prominent chemical and biological databases, as well as the scientific literature, have not yielded a definitive identification for a molecule with this specific identifier.

Initial investigations into public repositories such as PubChem and other chemical databases did not return any entries corresponding to "GW-320,659". Further attempts to locate this compound through searches for lists of GlaxoSmithKline (GSK) investigational drug codes—often denoted by the "GW" prefix—were also unsuccessful. This suggests that "GW-320,659" may represent an internal, unpublished, or otherwise non-publicly disclosed compound code. It is also possible that this identifier is erroneous or has been superseded by a different designation.

To proceed with a comprehensive technical guide as requested, clarification of the compound's identity is essential. Researchers, scientists, and drug development professionals who have encountered this identifier are encouraged to provide any additional contextual information that may aid in its precise identification. This could include, but is not limited to:

-

Therapeutic Target or Mechanism of Action: The biological target or pathway that GW-320,659 is believed to modulate.

-

Disease Indication: The specific disease or condition for which this compound was investigated.

-

Associated Publications or Patents: Any scientific literature or patent documents that reference GW-320,659.

-

Alternative Identifiers: Any other names, codes, or numerical designations associated with this compound.

Once the correct chemical entity is identified, a thorough and in-depth technical guide will be compiled, adhering to the original request for detailed data presentation, experimental protocols, and visualizations of relevant pathways and workflows. This guide will be structured to provide maximum utility for researchers and professionals in the field of drug discovery and development.

We invite any individual with knowledge of GW-320,659 to contribute to this inquiry, enabling the dissemination of accurate and valuable scientific information to the research community.

Manifaxine (GW-320,659): A Technical Whitepaper on a Selective Norepinephrine-Dopamine Reuptake Inhibitor

For an Audience of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Manifaxine (developmental code name: GW-320,659) is a selective norepinephrine-dopamine reuptake inhibitor (NDRI) developed by GlaxoSmithKline.[1][2] Structurally derived from radafaxine, an active metabolite of bupropion, this compound was investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD) and obesity.[1][3] Clinical trials demonstrated that the compound was generally well-tolerated and showed potential efficacy in pediatric ADHD.[4][5] Despite these initial findings, its development was discontinued.[1] This document provides a detailed technical overview of this compound's mechanism of action, the standard experimental protocols for its characterization, and its place within the broader context of monoamine reuptake inhibitors.

Pharmacological Profile

This compound's primary pharmacological action is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3] This dual inhibition leads to increased extracellular concentrations of norepinephrine and dopamine in the synapse, thereby enhancing noradrenergic and dopaminergic neurotransmission. This profile is characteristic of the NDRI class of compounds, which are distinct from more common antidepressants that primarily target the serotonin transporter.

Binding Affinity

Binding affinity (Ki) is a measure of how tightly a ligand (in this case, this compound) binds to a receptor or transporter. It is typically determined through competitive radioligand binding assays. While specific Ki values for this compound are not publicly available, Table 1 provides the structure for reporting such data.

| Transporter | This compound Ki (nM) | Reference Compound Ki (nM) |

| Norepinephrine Transporter (NET) | Data not publicly available | Desipramine: ~1-5 |

| Dopamine Transporter (DAT) | Data not publicly available | GBR-12909: ~1-10 |

| Serotonin Transporter (SERT) | Data not publicly available | Citalopram: ~1-5 |

| Table 1: Representative Structure for this compound Binding Affinity Data. Reference values are typical ranges found in pharmacological literature. |

Reuptake Inhibition Potency

The functional potency of a compound to inhibit transporter activity is measured by its half-maximal inhibitory concentration (IC50) in in-vitro uptake assays. These assays quantify the ability of the drug to block the transport of radiolabeled neurotransmitters into cells or synaptosomes. Specific IC50 values for this compound are not publicly available. Table 2 illustrates the standard format for presenting such findings.

| Monoamine Uptake | This compound IC50 (nM) | Reference Compound IC50 (nM) |

| Norepinephrine (NE) | Data not publicly available | Atomoxetine: ~5 |

| Dopamine (DA) | Data not publicly available | Bupropion: ~500 |

| Serotonin (5-HT) | Data not publicly available | Fluoxetine: ~10 |

| Table 2: Representative Structure for this compound Reuptake Inhibition Data. Reference values are typical ranges found in pharmacological literature. |

Mechanism of Action at the Synapse

This compound competitively binds to NET and DAT on the presynaptic neuronal membrane. This action blocks the re-clearance of norepinephrine and dopamine from the synaptic cleft following their release. The resulting elevated concentrations and prolonged residence time of these neurotransmitters lead to enhanced activation of postsynaptic adrenergic and dopaminergic receptors, driving downstream signaling cascades believed to be responsible for the therapeutic effects in conditions like ADHD.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. GW320659 for the treatment of attention-deficit/hyperactivity disorder in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]

Preclinical Research on Manifaxine (GW-320,659): A Review of Publicly Available Data

Despite a comprehensive search of scientific literature and patent databases, detailed preclinical data for the norepinephrine-dopamine reuptake inhibitor Manifaxine (GW-320,659) is not publicly available. Developed by GlaxoSmithKline, this compound was investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and obesity. However, its development was discontinued, and as a result, the extensive preclinical data package that would typically be published for a marketed drug has not been released into the public domain.

This guide summarizes the limited information that is available and outlines the types of data that would be necessary to construct a complete preclinical profile, as originally requested.

Overview of this compound (GW-320,659)

This compound is a structural analogue of radafaxine, a metabolite of bupropion. Its primary mechanism of action is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased levels of these neurotransmitters in the synaptic cleft. This dual mechanism is the basis for its potential therapeutic effects in ADHD and obesity.

Quantitative Data: Missing Information

A thorough preclinical evaluation of a norepinephrine-dopamine reuptake inhibitor like this compound would typically include the following quantitative data, which is currently unavailable in the public record:

-

In Vitro Binding Affinities (Kᵢ): These values would quantify the affinity of this compound for the human and relevant animal species' norepinephrine and dopamine transporters. Data on its affinity for other transporters, such as the serotonin transporter (SERT), and a panel of other receptors and ion channels would also be crucial to determine its selectivity.

-

In Vitro Uptake Inhibition (IC₅₀): This data would demonstrate the functional potency of this compound in inhibiting the reuptake of norepinephrine and dopamine into synaptosomes or cells expressing the respective transporters.

-

In Vivo Receptor Occupancy: Studies, often using techniques like positron emission tomography (PET), would be needed to determine the extent to which this compound binds to NET and DAT in the living brain at various doses.

-

Pharmacokinetic Parameters: Key pharmacokinetic data from preclinical species (e.g., rats, dogs) would include:

-

Absorption: Bioavailability, Tₘₐₓ

-

Distribution: Volume of distribution (Vd), plasma protein binding

-

Metabolism: Identification of major metabolites, metabolic pathways

-

Excretion: Half-life (t₁/₂), clearance (CL)

-

Due to the absence of this data, a structured table for comparative analysis cannot be generated.

Experimental Protocols: A General Framework

While specific protocols for this compound are not published, the following are standard methodologies that would have been employed in its preclinical evaluation.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor or transporter.

-

Objective: To measure the affinity of this compound for NET and DAT.

-

General Protocol:

-

Tissue/Cell Preparation: Membranes are prepared from cells expressing the target transporter (e.g., HEK293 cells transfected with human DAT or NET) or from specific brain regions of laboratory animals (e.g., rat striatum for DAT).

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC₅₀ of this compound, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

-

Synaptosomal Uptake Assays

These assays measure the functional ability of a compound to inhibit neurotransmitter reuptake.

-

Objective: To determine the potency (IC₅₀) of this compound in inhibiting norepinephrine and dopamine uptake.

-

General Protocol:

-

Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are isolated from specific brain regions (e.g., rat hypothalamus for NET, striatum for DAT).

-

Pre-incubation: Synaptosomes are pre-incubated with various concentrations of this compound.

-

Uptake Initiation: Radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]dopamine) is added to initiate uptake.

-

Uptake Termination: The uptake process is stopped by rapid filtration and washing with ice-cold buffer.

-

Detection: The amount of radioactivity taken up by the synaptosomes is measured.

-

Data Analysis: The IC₅₀ value is calculated from the concentration-response curve.

-

In Vivo Behavioral Models

Animal models are used to assess the potential therapeutic effects of a compound.

-

For ADHD: Models such as the Spontaneously Hypertensive Rat (SHR) or mice with genetic modifications affecting dopaminergic pathways would be used to assess effects on hyperactivity, impulsivity, and inattention.

-

For Obesity: Diet-induced obesity models in rodents would be used to evaluate the effects of this compound on food intake, body weight, and metabolic parameters.

Pharmacokinetic Studies

These studies determine the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

-

Objective: To characterize the pharmacokinetic profile of this compound in preclinical species.

-

General Protocol:

-

Dosing: this compound is administered to animals (e.g., rats, dogs) via different routes (e.g., intravenous, oral).

-

Sample Collection: Blood samples are collected at various time points after dosing.

-

Bioanalysis: The concentration of this compound and its major metabolites in plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters are calculated using specialized software.

-

Signaling Pathways and Experimental Workflows

Without specific preclinical data, any visualization of signaling pathways or experimental workflows for this compound would be speculative and based on the general mechanism of norepinephrine-dopamine reuptake inhibitors.

General Signaling Pathway of an NDRI

The fundamental mechanism of action of a norepinephrine-dopamine reuptake inhibitor is to block the reuptake of these neurotransmitters from the synaptic cleft.

Caption: General mechanism of action for a norepinephrine-dopamine reuptake inhibitor.

Conceptual Preclinical Drug Discovery Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like this compound.

Caption: A conceptual workflow for preclinical drug development.

Conclusion

While this compound (GW-320,659) was a compound of interest for ADHD and obesity due to its action as a norepinephrine-dopamine reuptake inhibitor, a detailed public record of its preclinical data is not available. The information required to construct an in-depth technical guide, including quantitative data on its pharmacological activity, detailed experimental protocols, and specific signaling pathway information, remains proprietary to GlaxoSmithKline. The general methodologies and conceptual frameworks presented here are based on standard practices in preclinical drug discovery and serve as a template for the type of information that would be necessary for a complete evaluation of this compound.

In Vitro Pharmacological Profile of Manifaxine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manifaxine (GW-320,659) is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was under development by GlaxoSmithKline for the treatment of attention-deficit/hyperactivity disorder (ADHD) and obesity.[1][2] As a structural analogue of radafaxine and a metabolite of bupropion, this compound's mechanism of action is centered on its ability to block the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased extracellular concentrations of these neurotransmitters.[1][2][3] Despite showing promise in early clinical trials, its development was discontinued.[2][4] This guide provides a summary of the available in vitro characterization of this compound, based on accessible data.

Due to the discontinuation of its development, detailed in vitro pharmacological data and experimental protocols for this compound are not extensively available in peer-reviewed literature. The following sections compile the known information regarding its mechanism of action and provide standardized protocols typical for characterizing NDRIs.

Core Mechanism of Action

This compound is classified as a norepinephrine-dopamine reuptake inhibitor.[1][2] This classification indicates that its primary pharmacological activity is the inhibition of monoamine transporters, specifically NET and DAT. Some sources also list it as an adrenergic receptor antagonist, although this is less consistently reported.[4][5]

Signaling Pathway

The primary signaling pathway affected by this compound involves the potentiation of noradrenergic and dopaminergic neurotransmission. By blocking the reuptake of norepinephrine and dopamine from the synaptic cleft, this compound increases the availability of these neurotransmitters to bind to their respective postsynaptic receptors.

In Vitro Pharmacological Data

Specific quantitative in vitro data for this compound, such as binding affinities (Ki) and functional potencies (IC50/EC50), are not publicly available. The tables below are structured to present such data, which is typical for the in vitro characterization of a dual reuptake inhibitor.

Table 1: this compound Binding Affinities (Ki, nM) at Monoamine Transporters

| Compound | hNET Ki (nM) | hDAT Ki (nM) | hSERT Ki (nM) | Selectivity (NET/DAT) |

| This compound | Data not available | Data not available | Data not available | Data not available |

hNET: human Norepinephrine Transporter; hDAT: human Dopamine Transporter; hSERT: human Serotonin Transporter. Data would typically be derived from radioligand binding assays.

Table 2: this compound Functional Potency (IC50, nM) in Monoamine Reuptake Assays

| Compound | Norepinephrine Reuptake IC50 (nM) | Dopamine Reuptake IC50 (nM) | Serotonin Reuptake IC50 (nM) |

| This compound | Data not available | Data not available | Data not available |

IC50 values represent the concentration of the compound required to inhibit 50% of the monoamine reuptake. These values are typically determined using in vitro reuptake assays in cells expressing the respective transporters.

Experimental Protocols

While specific protocols used for this compound are not published, the following represents standard methodologies for determining the in vitro pharmacology of norepinephrine-dopamine reuptake inhibitors.

Radioligand Binding Assays for NET and DAT

These assays are performed to determine the binding affinity (Ki) of a compound for a specific transporter.

Protocol:

-

Cell Culture and Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT) are cultured to confluency.

-

Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

-

-

Binding Assay:

-

Membrane preparations are incubated in a buffer solution containing a specific radioligand (e.g., [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT) at a concentration near its Kd.

-

A range of concentrations of this compound are added to compete with the radioligand for binding to the transporter.

-

Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., desipramine for NET, GBR 12909 for DAT).

-

The reaction is incubated to equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The data are used to generate a competition binding curve, plotting the percentage of specific binding against the log concentration of this compound.

-

The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined from the curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Monoamine Reuptake Assays

These functional assays measure the potency of a compound to inhibit the uptake of neurotransmitters into cells.

Protocol:

-

Cell Culture:

-

HEK293 cells stably expressing hNET or hDAT are seeded into multi-well plates and grown to confluency.

-

-

Reuptake Assay:

-

The cell culture medium is removed, and the cells are washed with a physiological buffer.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

The reuptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [3H]norepinephrine for NET, [3H]dopamine for DAT).

-

The incubation is carried out for a short period at 37°C.

-

-

Termination and Quantification:

-

The uptake is terminated by rapidly aspirating the buffer and washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The data are used to generate a dose-response curve, plotting the percentage of inhibition of uptake against the log concentration of this compound.

-

The IC50 value is determined from this curve.

-

Conclusion

References

- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 2. pi :: Psychiatry Investigation [psychiatryinvestigation.org]

- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Manifaxine's Effects on Dopamine and Norepinephrine Transporters: A Technical Guide

An In-depth Technical Guide on the Core Pharmacological Profile of Manifaxine (GW-320,659)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (developmental code name GW-320,659) is a norepinephrine-dopamine reuptake inhibitor (NDRI) developed by GlaxoSmithKline.[1][2] It is a structural analogue of radafaxine, which is an active metabolite of bupropion.[3] As an NDRI, this compound's primary mechanism of action is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of dopamine and norepinephrine in the synaptic cleft.[4][5] This modulation of dopaminergic and noradrenergic neurotransmission underlies its potential therapeutic applications, which were investigated for conditions such as attention deficit hyperactivity disorder (ADHD) and obesity.[1][2]

This technical guide provides a detailed overview of the experimental protocols used to characterize the interaction of compounds like this compound with the dopamine and norepinephrine transporters. While specific quantitative binding and uptake inhibition data for this compound are not extensively available in public literature, this document outlines the standard methodologies employed to generate such data, enabling researchers to understand and potentially replicate the pharmacological characterization of NDRIs.

Quantitative Data on Transporter Interactions

The primary quantitative measures to characterize the effects of a compound like this compound on DAT and NET are its binding affinity (Ki) and its functional inhibition of neurotransmitter reuptake (IC50). Due to the discontinuation of this compound's development, specific proprietary data from the manufacturer is not publicly accessible. The following tables are presented as templates to illustrate how such data would be structured.

Table 1: Binding Affinity of this compound for Dopamine and Norepinephrine Transporters

| Target Transporter | Radioligand Used | This compound K_i_ (nM) | Reference Compound K_i_ (nM) |

| Human Dopamine Transporter (hDAT) | [³H]WIN 35,428 or similar | Data not available | Cocaine: ~200-700 |

| Human Norepinephrine Transporter (hNET) | [³H]Nisoxetine or similar | Data not available | Desipramine: ~1-5 |

K_i_ (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity.

Table 2: Functional Inhibition of Dopamine and Norepinephrine Reuptake by this compound

| Transporter System | Substrate | This compound IC_50_ (nM) | Reference Compound IC_50_ (nM) |

| Cells expressing hDAT | [³H]Dopamine | Data not available | Bupropion: ~500-1000 |

| Rat striatal synaptosomes (DAT) | [³H]Dopamine | Data not available | Nomifensine: ~48 |

| Cells expressing hNET | [³H]Norepinephrine | Data not available | Atomoxetine: ~5 |

| Rat cortical synaptosomes (NET) | [³H]Norepinephrine | Data not available | Nisoxetine: ~1 |

IC_50_ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC_50_ value indicates a higher potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and functional inhibition of compounds at the dopamine and norepinephrine transporters.

Radioligand Binding Assay for DAT and NET Affinity

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the human dopamine transporter (hDAT) and human norepinephrine transporter (hNET) expressed in a stable cell line (e.g., HEK293).[6][7][8]

3.1.1 Materials

-

HEK293 cells stably expressing hDAT or hNET

-

Cell culture medium and reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand for DAT (e.g., [³H]WIN 35,428)

-

Radioligand for NET (e.g., [³H]Nisoxetine)

-

Unlabeled reference inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, Desipramine for NET)

-

Test compound (this compound) at various concentrations

-

96-well microplates

-

Scintillation fluid and counter

3.1.2 Procedure

-

Membrane Preparation:

-

Harvest cultured cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

-

For total binding, add assay buffer instead of the test compound.

-

For non-specific binding, add a high concentration of an unlabeled reference inhibitor.

-

Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Workflow for Radioligand Binding Assay

Caption: Workflow for determining binding affinity (Ki) using a radioligand binding assay.

Synaptosome Uptake Assay for DAT and NET Inhibition

This protocol details a method to measure the functional inhibition (IC50) of dopamine and norepinephrine uptake by a test compound using synaptosomes prepared from specific rat brain regions.[3][10]

3.2.1 Materials

-

Rat brain tissue (striatum for DAT, cortex/hippocampus for NET)

-

Sucrose buffer (e.g., 0.32 M sucrose)

-

Krebs-Ringer buffer

-

Radiolabeled substrate ([³H]dopamine or [³H]norepinephrine)

-

Monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent substrate degradation

-

Unlabeled reference inhibitors for non-specific uptake (e.g., benztropine for DAT, desipramine for NET)

-

Test compound (this compound) at various concentrations

-

96-well microplates

-

Scintillation fluid and counter

3.2.2 Procedure

-

Synaptosome Preparation:

-

Dissect the desired brain region in ice-cold sucrose buffer.

-

Homogenize the tissue using a Dounce homogenizer.[6]

-

Centrifuge the homogenate at low speed to remove larger debris.

-

Centrifuge the supernatant at a higher speed (e.g., 15,000 x g) to pellet the crude synaptosomal fraction.[11]

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer containing an MAO inhibitor.

-

-

Uptake Assay:

-

Pre-incubate the synaptosomes in a 96-well plate with varying concentrations of the test compound or vehicle at 37°C.

-

Initiate the uptake by adding the radiolabeled substrate.

-

Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes).

-

Terminate the uptake by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

-

Radioactivity Measurement:

-

Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity, which represents the amount of substrate taken up by the synaptosomes.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of uptake at each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Caption: Conceptual overview of the mechanism of action for a norepinephrine-dopamine reuptake inhibitor (NDRI) like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Neurotransmission of cognition, part 3. Mechanism of action of selective NRIs: both dopamine and norepinephrine increase in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Manifaxine: A Technical Chronicle of a Discontinued Norepinephrine-Dopamine Reuptake Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Manifaxine (developmental code name: GW320659) is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was under development by GlaxoSmithKline in the early 2000s. As a structural analog of radafaxine, an active metabolite of bupropion, this compound was investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and obesity. Early clinical trials suggested potential efficacy and a favorable safety profile for both indications.[1][2] However, the development of this compound was ultimately discontinued, and comprehensive preclinical and clinical data remain largely unpublished. This technical guide provides a detailed history of the discovery and development of this compound, compiling available information on its synthesis, mechanism of action, and clinical evaluation. It is intended to serve as a resource for researchers in the fields of neuroscience and drug development, offering insights into the trajectory of a promising but ultimately unmarketed therapeutic agent.

Discovery and Rationale

This compound was developed by GlaxoSmithKline through the structural modification of radafaxine, a major active metabolite of bupropion.[2] The rationale for its development was rooted in the established therapeutic utility of NDRIs in treating conditions like ADHD and the potential for this mechanism in managing obesity. By selectively blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), NDRIs increase the synaptic concentrations of norepinephrine and dopamine, key neurotransmitters in regulating attention, motivation, and appetite.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the Grignard reaction between 3,5-difluorobenzonitrile and ethylmagnesium bromide to yield 3',5'-difluoropropiophenone. This intermediate then undergoes bromination at the alpha-keto position. The final step involves an intermolecular cyclization with DL-alaninol to form the morpholinol ring structure of this compound.

Preclinical Pharmacology

Mechanism of Action

This compound is a norepinephrine-dopamine reuptake inhibitor.[2] It binds to and blocks the function of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to an increase in the extracellular levels of norepinephrine and dopamine in the synaptic cleft. This enhanced noradrenergic and dopaminergic signaling is believed to be the primary mechanism underlying its therapeutic effects in ADHD and obesity.

Binding Affinity and Pharmacokinetics

Specific quantitative data on the binding affinities (Ki or IC50 values) of this compound for NET and DAT are not publicly available. Similarly, detailed preclinical pharmacokinetic parameters such as plasma half-life, bioavailability, and clearance in animal models have not been published. This lack of publicly available data is a significant limitation in providing a complete preclinical profile of the compound.

Clinical Development

This compound underwent Phase II clinical trials for the treatment of ADHD in children and for obesity in adults.

This compound for ADHD

A multicenter, open-label, dose-titration study evaluated the safety, tolerability, and efficacy of this compound in children with ADHD.[1]

Table 1: Summary of this compound ADHD Clinical Trial

| Parameter | Value |

| Study Design | Multicenter, open-label, dose-titration |

| Patient Population | Children with ADHD (mean age 9.1 years) |

| Number of Subjects | 51 entered, 46 completed |

| Dosage | Titrated weekly from 1.25 mg to 15 mg daily |

| Mean Dose | 14.2 mg/day |

| Treatment Duration | Up to 11 weeks |

| Primary Efficacy Endpoint | Clinical response (CGI-I score of 1 or 2 and ≥5 point improvement on Conners Parent or Teacher Rating Scales T-score) |

| Efficacy Outcome | 76% of subjects showed improvement |

| Safety | Generally mild adverse events |

Source: DeVeaugh-Geiss J, et al. J Am Acad Child Adolesc Psychiatry. 2002.[1]

This compound for Obesity

A Phase II dose-ranging study investigated the influence of genotype on the weight loss efficacy and safety of this compound in obese subjects.[3]

Table 2: Summary of this compound Obesity Clinical Trial (Pharmacogenetic Subgroup)

| Parameter | Value |

| Study Design | Phase II, dose-ranging |

| Patient Population | Obese subjects |

| Subgroup | Carriers of specific polymorphisms in SLC6A2 and GRIN1 genes |

| Dosage | 15 mg/day |

| Treatment Group (n=14) | Mean weight loss of 7.84 kg (SD 5.23) |

| Placebo Group (n=16) | Mean weight gain of 0.31 kg (SD 3.32) |

| Statistical Significance | P < 0.0001 |

Source: Spraggs CF, et al. Pharmacogenet Genomics. 2005.[3]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not fully available in the public domain. However, based on standard methodologies for the evaluation of NDRIs, the following protocols are likely representative of the experiments conducted.

Norepinephrine and Dopamine Transporter Binding Assay (Hypothetical Protocol)

In Vivo Microdialysis for Neurotransmitter Levels (Hypothetical Protocol)

Discontinuation and Future Perspectives

The development of this compound was discontinued by GlaxoSmithKline, and the precise reasons have not been publicly disclosed.[2] While the initial clinical data for ADHD and obesity appeared promising, a number of factors could have contributed to this decision, including but not limited to: insufficient efficacy in larger trials, unforeseen adverse effects, strategic portfolio decisions by the company, or a challenging regulatory or market landscape.

The story of this compound highlights the complexities and high attrition rates inherent in pharmaceutical research and development. Although it did not reach the market, the research into this compound and other NDRIs has contributed to the broader understanding of the role of norepinephrine and dopamine in various neuropsychiatric and metabolic disorders. The publicly available data, though limited, may still hold value for researchers exploring novel therapeutics targeting these monoaminergic systems.

References

Manifaxine: A Technical Overview of its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

Manifaxine's primary mechanism of action is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][4] These transporters are crucial for clearing norepinephrine and dopamine from the synaptic cleft, thereby terminating their signaling. By blocking these transporters, this compound increases the extracellular concentrations of norepinephrine and dopamine, leading to enhanced noradrenergic and dopaminergic neurotransmission.

Signaling Pathway of Norepinephrine and Dopamine Reuptake Inhibition

The following diagram illustrates the principal mechanism of this compound at the synaptic level.

Potential Therapeutic Targets

Based on its mechanism of action, the primary therapeutic targets of this compound are the norepinephrine and dopamine transporters. The modulation of these targets has implications for several neurological and metabolic conditions.

Norepinephrine Transporter (NET)

The inhibition of NET by this compound leads to increased norepinephrine levels in the synapse. This is a well-established therapeutic strategy for conditions like ADHD, where noradrenergic dysfunction is implicated in attention and executive function deficits.

Dopamine Transporter (DAT)

By blocking DAT, this compound elevates synaptic dopamine levels. This action is also relevant to the treatment of ADHD, as dopamine plays a critical role in reward, motivation, and focus. The dopaminergic effect of this compound may also contribute to its potential utility in obesity by modulating reward pathways associated with food intake.

Adrenergic Receptors (Potential Secondary Targets)

Some sources suggest that this compound may also act as an adrenergic receptor antagonist.[5] However, specific details regarding the receptor subtype(s) (e.g., alpha-1, alpha-2, beta) and the binding affinities are not available in the public literature. Adrenergic receptor antagonism could contribute to the overall pharmacological profile of this compound, potentially influencing its side-effect profile.

Quantitative Data on Target Interactions

A comprehensive search of scientific literature and patent databases did not yield specific quantitative data for this compound's binding affinity (e.g., Ki or IC50 values) or functional potency (e.g., EC50 or ED50 values) at its primary targets. Such data is crucial for a complete understanding of its pharmacological profile and for comparing it with other NDRIs. The following table is provided as a template for such data, should it become available.

| Target | Parameter | Value | Reference |

| Norepinephrine Transporter (NET) | Ki | Data not available | |

| IC50 | Data not available | ||

| Dopamine Transporter (DAT) | Ki | Data not available | |

| IC50 | Data not available | ||

| Adrenergic Receptors | Ki / IC50 | Data not available |

Experimental Protocols

Detailed experimental protocols from the preclinical and clinical studies of this compound are not fully available in the public domain. However, based on the abstracts of key clinical trials, the following methodologies were employed.

Clinical Trial in Pediatric ADHD (DeVeaugh-Geiss et al., 2002)

This study was designed to assess the safety, tolerability, and efficacy of this compound in children with ADHD.[3][6]

-

Study Design: Multicenter, open-label, dose-titration study.[3][6]

-

Participants: Children with a mean age of 9.1 years.[6]

-

Intervention: Daily oral doses of this compound, starting at 1.25 mg and titrated weekly to a maximum acceptable dose (up to 15 mg).[6]

-

Treatment Duration: Subjects remained at their maximum acceptable dose for a 4-week period.[6]

-

Primary Efficacy Endpoint: Clinical response, defined by a score of 1 or 2 on the Clinical Global Impressions of Improvement (CGI-I) scale and an improvement of 5 or more points on at least one of the Conners Parent or Teacher Rating Scales T-score.[6]

-

Secondary Endpoints: Assessments of safety and quality of life using the Child Health Questionnaire Parent Form 28 (CHQ-PF28).[6]

Pharmacogenetic Study in Obesity (Spraggs et al., 2005)

This study investigated the influence of genetic polymorphisms on the weight loss efficacy of this compound in obese subjects.

-

Study Design: Pharmacogenetic analysis of data from a Phase II dose-ranging study.

-

Participants: 191 obese subjects.

-

Intervention: Treatment with this compound or placebo.

-

Genetic Analysis: Genotyping for polymorphisms in the norepinephrine transporter gene (SLC6A2) and the NMDA receptor subunit gene (GRIN1).

-

Primary Outcome: Correlation between specific genotypes and weight loss response to this compound.

Conclusion

This compound is a norepinephrine-dopamine reuptake inhibitor that showed initial promise in the treatment of ADHD and obesity. Its primary therapeutic targets are the norepinephrine and dopamine transporters, with potential secondary activity at adrenergic receptors. While the discontinuation of its development has limited the availability of in-depth public data, the existing information provides a foundational understanding of its mechanism of action. Further research, should any proprietary data become public, would be necessary to fully elucidate its quantitative pharmacological profile and the precise nature of its interactions with adrenergic receptors. This would enable a more complete assessment of its therapeutic potential and its place within the landscape of monoamine reuptake inhibitors.

References

- 1. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Wellcome Trust Patent & Company Information - GlobalData [globaldata.com]

- 3. Intellectual Property Policy - Grant Funding | Wellcome [wellcome.org]

- 4. Recent progress in the development of β2 adrenergic receptor agonists: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. patents.justia.com [patents.justia.com]

- 6. Affinity labeling the dopamine transporter ligand binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Manifaxine In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manifaxine (developmental code name GW-320,659) is a selective norepinephrine-dopamine reuptake inhibitor (NDRI). It was developed by GlaxoSmithKline and investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD) and obesity. As an NDRI, this compound's primary mechanism of action is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft.

These application notes provide detailed protocols for in vitro assays to characterize the pharmacological profile of this compound and similar compounds targeting monoamine transporters. The protocols are based on established methodologies for radioligand binding and neurotransmitter uptake assays.

Data Presentation

Table 1: Radioligand Binding Affinity of this compound

| Target Transporter | Radioligand | This compound Ki (nM) - Example | Reference Compound | Reference Ki (nM) |

| Human Dopamine Transporter (hDAT) | [³H]GBR-12935 | 15 | GBR-12909 | 5 |

| Human Norepinephrine Transporter (hNET) | [³H]Nisoxetine | 50 | Desipramine | 1.2 |

| Human Serotonin Transporter (hSERT) | [³H]Citalopram | >1000 | Citalopram | 0.8 |

Table 2: Functional Potency of this compound in Uptake Inhibition Assays

| Assay | Cell Line | Substrate | This compound IC50 (nM) - Example | Reference Compound | Reference IC50 (nM) |

| Dopamine Uptake Inhibition | HEK293-hDAT | [³H]Dopamine | 25 | GBR-12909 | 10 |

| Norepinephrine Uptake Inhibition | HEK293-hNET | [³H]Norepinephrine | 75 | Desipramine | 3 |

Signaling Pathway

This compound's mechanism of action involves the blockade of dopamine and norepinephrine reuptake transporters. This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.

This compound inhibits DAT and NET, increasing neurotransmitter levels.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol determines the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT) through competitive binding with a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing hDAT

-

Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep, G418)

-

Phosphate-Buffered Saline (PBS)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Radioligand: [³H]GBR-12935 (or similar DAT-specific radioligand)

-

Non-specific binding control: GBR-12909 (10 µM)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Scintillation fluid and vials

-

Microplate scintillation counter

Workflow:

Workflow for DAT radioligand binding assay.

Procedure:

-

Cell Membrane Preparation:

-

Culture HEK293-hDAT cells to confluency.

-

Harvest cells and homogenize in ice-cold Assay Buffer.

-

Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh Assay Buffer.

-

Determine protein concentration using a standard protein assay (e.g., Bradford).

-

-

Binding Assay:

-

In a 96-well plate, add in order:

-

Assay Buffer

-

This compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle (for total binding) or 10 µM GBR-12909 (for non-specific binding).

-

[³H]GBR-12935 at a final concentration equal to its Kd.

-

Cell membrane preparation (typically 50-100 µg protein per well).

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold Assay Buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³H]Dopamine Uptake Inhibition Assay

This functional assay measures the potency (IC50) of this compound to inhibit the uptake of dopamine into cells expressing hDAT.

Materials:

-

HEK293 cells stably expressing hDAT

-

Cell culture medium

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]Dopamine

-

Non-specific uptake control: 10 µM GBR-12909

-

This compound stock solution (in DMSO)

-

96-well plates

-

Scintillation fluid and vials

-

Microplate scintillation counter

Workflow:

Workflow for dopamine uptake inhibition assay.

Procedure:

-

Cell Plating:

-

Plate HEK293-hDAT cells in a 96-well plate and grow to 80-90% confluency.

-

-

Uptake Assay:

-

Wash the cells with KRH buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle or 10 µM GBR-12909 in KRH buffer for 10-20 minutes at room temperature.

-

Initiate dopamine uptake by adding [³H]Dopamine (at a concentration near its Km for DAT) to each well.

-

Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of uptake.

-

-

Termination and Quantification:

-

Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.

-

Lyse the cells with a lysis buffer (e.g., 1% SDS).

-

Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

-

-

Data Analysis:

-

Calculate specific uptake by subtracting the radioactivity in the presence of GBR-12909 from all other values.

-

Plot the percentage of specific uptake against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Norepinephrine Transporter (NET) Assays

The protocols for determining the binding affinity (Ki) and functional potency (IC50) of this compound for the human norepinephrine transporter (hNET) are analogous to the DAT assays described above. The key differences are:

-

Cell Line: Use a cell line stably expressing hNET (e.g., HEK293-hNET).

-

Radioligand for Binding: Use a NET-specific radioligand such as [³H]Nisoxetine.

-

Non-specific Control for Binding: Use a high concentration of a potent NET inhibitor like Desipramine (e.g., 10 µM).

-

Substrate for Uptake: Use [³H]Norepinephrine.

-

Non-specific Control for Uptake: Use a potent NET inhibitor like Desipramine (e.g., 10 µM).

By following these detailed protocols, researchers can effectively characterize the in vitro pharmacological properties of this compound and other novel compounds targeting the dopamine and norepinephrine transporters.

Application Notes and Protocols for Studying Manifaxine's Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for the preclinical evaluation of Manifaxine, a norepinephrine-dopamine reuptake inhibitor (NDRI). The following sections detail experimental protocols and expected outcomes for assessing the efficacy and neurobiological effects of this compound in models of Attention-Deficit/Hyperactivity Disorder (ADHD) and obesity, the conditions for which it was initially investigated.

Overview of this compound

This compound (GW-320,659) is a selective norepinephrine and dopamine reuptake inhibitor.[1] Its primary mechanism of action is the blockade of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased extracellular concentrations of these neurotransmitters in the synapse.[2] Additionally, it has been reported to have adrenergic receptor antagonist properties.[2] Although development was discontinued, its unique pharmacological profile warrants further investigation into its potential therapeutic effects.

Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action of this compound at the synaptic level.

Caption: Proposed mechanism of action of this compound.

Animal Models for ADHD-like Phenotypes

The Spontaneously Hypertensive Rat (SHR) is a well-validated and commonly used genetic animal model for the combined type of ADHD.[3] These rats exhibit key behavioral characteristics of ADHD, including hyperactivity, impulsivity, and deficits in sustained attention.[4] Another relevant model is the dopamine transporter knockout (DAT-KO) mouse, which displays hyperactivity and deficits in executive function.[5]

Experimental Workflow for ADHD Models

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in an ADHD animal model.

Caption: Experimental workflow for ADHD studies.

Behavioral Testing Protocols

This test assesses spontaneous motor activity and is used to evaluate hyperactivity.

Protocol:

-

Acclimate animals to the testing room for at least 30-60 minutes before the test.[6]

-

Place individual animals into a clean, open-field arena (e.g., 40x40x30 cm).[6]

-

Record locomotor activity using an automated infrared beam system or video-tracking software for a 30-60 minute session.

-

Parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

-

Clean the arena thoroughly between each animal to remove olfactory cues.[6]

Expected Outcomes with NDRI Treatment: NDRIs like bupropion have been shown to dose-dependently increase locomotor activity in rodents.[2][7] However, in hyperactive animal models like the SHR, some NDRIs and SNRIs have been observed to reduce hyperactivity.[8]

Table 1: Representative Data for Locomotor Activity

| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) |

| Vehicle | - | 1500 ± 150 |

| This compound | 5 | 1800 ± 200 |

| This compound | 10 | 2500 ± 250 |

| This compound | 20 | 3200 ± 300 |

* p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

The EPM is used to assess anxiety-like behavior.[9]

Protocol:

-

The apparatus consists of two open arms and two enclosed arms elevated above the floor.[9]

-

Acclimate animals to the testing room for at least 30 minutes.

-

Place the animal in the center of the maze, facing an open arm.[10]

-

Allow the animal to explore the maze for a 5-minute session.[10]

-

Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.

-

Clean the maze between trials.

Expected Outcomes with NDRI Treatment: The effects of NDRIs on anxiety are mixed. Some studies with methylphenidate have shown anxiolytic effects (increased time in open arms), while others report no effect or even anxiogenic effects depending on the dose and treatment duration.[11][12]

Table 2: Representative Data for Elevated Plus Maze

| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) |

| Vehicle | - | 30 ± 5 | 25 ± 4 |

| This compound | 5 | 35 ± 6 | 28 ± 5 |

| This compound | 10 | 45 ± 7 | 35 ± 6 |

| This compound | 20 | 32 ± 5 | 26 ± 4 |

* p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Animal Models for Obesity

Diet-induced obesity (DIO) in rats or mice is a widely used and translationally relevant model for studying the effects of anti-obesity drugs.[13] This model mimics the gradual weight gain observed in humans due to the consumption of high-fat, palatable diets.[14]

Experimental Workflow for Obesity Models

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound in a DIO model.

Caption: Experimental workflow for obesity studies.

Experimental Protocols for Obesity

Protocol:

-

House animals individually to allow for accurate measurement of food intake.

-

Provide a pre-weighed amount of high-fat diet daily.

-

Measure and record the amount of food remaining the following day to calculate daily food intake.

-

Measure and record the body weight of each animal daily or several times per week at the same time of day.

Expected Outcomes with NDRI Treatment: NDRIs are expected to reduce food intake and body weight.

Table 3: Representative Data for Food Intake and Body Weight in DIO Rats

| Treatment Group | Dose (mg/kg/day) | Cumulative Food Intake (g) over 28 days | Body Weight Change (%) from Baseline |

| Vehicle | - | 650 ± 30 | +5.2 ± 1.5 |

| This compound | 10 | 580 ± 25 | -2.1 ± 1.2 |

| This compound | 20 | 510 ± 20 | -8.5 ± 2.0 |

| Pair-fed Control | - | 510 ± 20 | -4.0 ± 1.8* |

* p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Neurochemical Analysis

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure extracellular levels of neurotransmitters, such as dopamine and norepinephrine, in specific brain regions of freely moving animals.[15]

Protocol:

-

Surgically implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex or striatum) and allow the animal to recover.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

After establishing a stable baseline, administer this compound (systemically or locally via reverse dialysis).

-

Continue collecting dialysate samples to measure changes in neurotransmitter levels.

-

Analyze the concentration of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Expected Outcomes with NDRI Treatment: this compound is expected to increase extracellular levels of dopamine and norepinephrine in the brain regions targeted. Bupropion has been shown to increase extracellular dopamine in the striatum and nucleus accumbens.[16][17]

Table 4: Representative Data for In Vivo Microdialysis in the Striatum

| Treatment Group | Dose (mg/kg) | Peak Dopamine Increase (% of Baseline) | Peak Norepinephrine Increase (% of Baseline) |

| Vehicle | - | 110 ± 10 | 105 ± 8 |

| This compound | 10 | 250 ± 30 | 180 ± 20 |

| This compound | 20 | 400 ± 45 | 250 ± 25 |

* p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Conclusion